2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a sulfanyl-ethyl side chain terminating in an oxane (tetrahydropyran) ring at the 4-position.
Properties
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-14-5-3-2-4-13(14)15(17)16-8-11-20-12-6-9-19-10-7-12/h2-5,12H,6-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBTWBKGFOUFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves the reaction of 2-methoxybenzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons include:
Structural and Functional Analogues
Key Comparisons
Side Chain Variations: The oxane-thioether side chain in the target compound contrasts with piperidine ([¹²⁵I]PIMBA, encainide) and dimethoxyphenethyl (Rip-B) side chains. Thioether vs. Amine/Ether Linkages: The thioether (C-S-C) in the target compound may confer metabolic stability compared to ethers (C-O-C) but could be susceptible to oxidation, unlike the stable tertiary amine in metoclopramide .
Substituent Effects :
- Methoxy Position : The 2-methoxy group in the target compound and metoclopramide may sterically hinder interactions with flat binding pockets (e.g., sigma receptors), whereas 4-methoxy substituents (encainide, [¹²⁵I]PIMBA) allow for planar stacking .
- Electron-Withdrawing Groups : Nitazoxanide’s nitro-thiazole moiety enhances redox activity, critical for its antiparasitic action, while the target compound lacks such groups, suggesting different mechanisms .
Biological Activity: Sigma Receptor Targeting: [¹²⁵I]PIMBA’s high affinity for sigma receptors (Kd = 5.80 nM) correlates with its piperidine side chain. The target compound’s oxane-thioether group may alter binding kinetics due to steric or electronic differences . Antiarrhythmic Potential: Encainide’s piperidine and para-methoxy groups contribute to sodium channel blockade. The target compound’s thioether and 2-methoxy configuration may modulate ion channel interactions differently .
Physicochemical Properties
| Property | Target Compound | [¹²⁵I]PIMBA | Encainide | Metoclopramide |
|---|---|---|---|---|
| Molecular Weight | ~309 g/mol (estimated) | ~485 g/mol | ~358 g/mol | ~300 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (high) | ~3.0 | ~2.1 |
| Solubility | Moderate (polar oxane) | Low (radioiodine) | Low (piperidine) | High (amine salt) |
| Metabolic Stability | Moderate (thioether oxidation) | Low (iodine cleavage) | High (stable piperidine) | Low (amine metabolism) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
